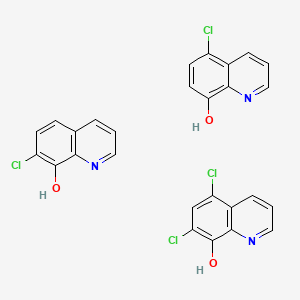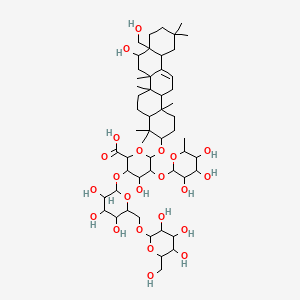![molecular formula C19H12O3 B1201599 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one CAS No. 78729-83-6](/img/structure/B1201599.png)
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one can be synthesized from 2-naphthol and cinnamaldehyde . The reaction typically involves the condensation of these two compounds under specific conditions to form the desired flavone structure. The process may require the use of catalysts and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products Formed:
Scientific Research Applications
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavones and their derivatives in various chemical reactions.
Biology: This compound is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen.
Industry: Its role as an enzyme inhibitor makes it valuable in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one involves its interaction with specific enzymes and receptors:
Aromatase Inhibition: By inhibiting aromatase, this compound prevents the conversion of testosterone to estrogen, thereby reducing estrogen levels.
Cytochrome P450 Inhibition: It inhibits CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This inhibition can affect the metabolic pathways of drugs and other substances.
Comparison with Similar Compounds
Beta-Naphthoflavone: Another naphthoflavone derivative, beta-naphthoflavone, shares similar inhibitory properties but differs in its specific interactions and potency.
Uniqueness: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one is unique due to its specific inhibitory effects on aromatase and cytochrome P450 enzymes, making it particularly valuable in research related to hormone regulation and drug metabolism .
Properties
CAS No. |
78729-83-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
9-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-14-8-6-12-7-9-15-17(21)11-18(13-4-2-1-3-5-13)22-19(15)16(12)10-14/h1-11,20H |
InChI Key |
PODSTHAFQFMETD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
Synonyms |
9-hydroxy-alpha-naphthoflavone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)













